molecular formula C16H22N2O3 B2452048 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide CAS No. 921863-13-0

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide

Cat. No. B2452048
M. Wt: 290.363
InChI Key: YRGQIJCFKYZWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.363. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Carboxamide derivatives, including those structurally related to the compound , have shown significant antimicrobial activity. For instance, novel analogs designed and synthesized from a similar chemical scaffold displayed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis without cytotoxic effects at the concentrations tested. These findings indicate the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).

Cytotoxic Activity and Cancer Research

Several studies have focused on the synthesis of carboxamide derivatives and their evaluation for cytotoxic activity against various cancer cell lines. For example, carboxamide derivatives related to the query compound demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with certain derivatives showing curative effects in mouse models of colon tumors. This suggests a potential application in cancer chemotherapy, highlighting the role of such compounds in the development of new anticancer agents (Deady et al., 2005).

Anti-Inflammatory and Analgesic Agents

Research has also explored the synthesis of novel heterocyclic compounds derived from similar chemical frameworks for their potential as anti-inflammatory and analgesic agents. Compounds synthesized from related scaffolds showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, comparing favorably with standard drugs like sodium diclofenac. These findings support their use in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Coordination Chemistry and Ligand Design

The chemistry of carbenes and their derivatives, including compounds structurally similar to the query, has been investigated for their potential in coordination chemistry and ligand design. These studies contribute to our understanding of the binding and reaction mechanisms of such compounds, which are valuable for developing novel catalysts and materials science applications (Schick et al., 2014).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-5-14(19)17-11-7-8-13-12(9-11)18(6-2)15(20)16(3,4)10-21-13/h7-9H,5-6,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGQIJCFKYZWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide

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